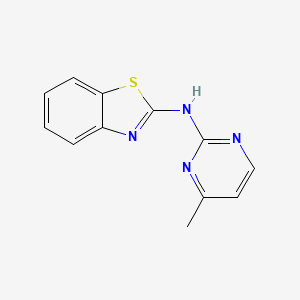

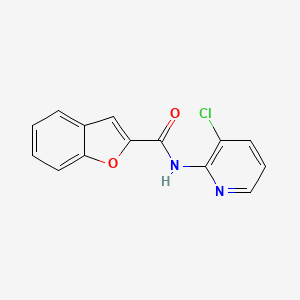

N-(4-methyl-2-pyrimidinyl)-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

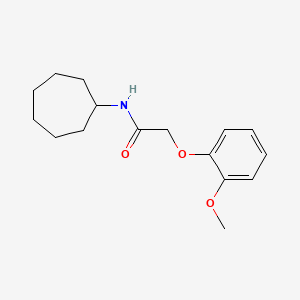

“N-(4-methyl-2-pyrimidinyl)-1,3-benzothiazol-2-amine” is also known as Sulfamerazine . It is an antibacterial agent used in the treatment of various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections .

Synthesis Analysis

The synthesis of compounds similar to “N-(4-methyl-2-pyrimidinyl)-1,3-benzothiazol-2-amine” has been reported in the literature. For instance, in a study, three azo reactive dyes were designed and synthesized by preparing the diazoniom salts of sulfonamides using HCl and NaNO2. The resulting diazoniom salts were then coupled to the coupling component containing N,N-diethyl-m-toluamide to produce the novel dyes .Molecular Structure Analysis

The molecular structure of “N-(4-methyl-2-pyrimidinyl)-1,3-benzothiazol-2-amine” or Sulfamerazine is represented by the empirical formula C11H12N4O2S . The molecular weight of this compound is 264.30 .Physical And Chemical Properties Analysis

The solubility of Sulfamerazine, a compound similar to “N-(4-methyl-2-pyrimidinyl)-1,3-benzothiazol-2-amine”, in acetonitrile + 1-propanol cosolvent mixtures at nine temperature levels has been studied . The minimal solubility of Sulfamerazine was reached in 1-propanol at 278.15 K, and the maximal solubility in acetonitrile at 313.15 K .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine: and its analogs have been studied for their antimicrobial properties. These compounds have shown activity against a range of microorganisms, including Gram-positive bacteria, clinic isolates, and yeast and mold . The mechanism of action typically involves the inhibition of bacterial synthesis of dihydrofolic acid, which is crucial for bacterial growth and replication.

Pharmaceutical Drug Development

This compound falls within the category of sulfonamides, which are known for their broad-spectrum bacteriostatic action. They are used in various pharmaceutical applications, including as diuretics, anti-obesity agents, anticancer, and antiglaucoma medications . The versatility of this compound makes it a valuable candidate for the development of new drugs with improved efficacy and reduced side effects.

Bioactive Ligands and Chemosensors

Pyridine derivatives, such as N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine , can act as bioactive ligands. They have the potential to exhibit a range of physiological effects and are considered important in numerous metabolic reactions. Additionally, they can serve as chemosensors due to their strong binding abilities towards various cations and anions, which is useful in environmental and biological media .

Wirkmechanismus

Target of Action

The primary target of N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine is tyrosine kinases . Tyrosine kinases are enzymes that play a crucial role in the modulation of growth signals, regulation of cell cycle, and cellular metabolism .

Mode of Action

N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine interacts with its target, tyrosine kinases, by binding to the inactive Abelson tyrosine kinase domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling processes they regulate .

Biochemical Pathways

The inhibition of tyrosine kinases affects several biochemical pathways. Tyrosine kinases are involved in various cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism . By inhibiting these enzymes, N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine disrupts these pathways, leading to downstream effects such as the inhibition of cell growth and proliferation .

Result of Action

The inhibition of tyrosine kinases by N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine leads to the disruption of cellular signaling processes. This results in the inhibition of cell growth and proliferation, which can be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Eigenschaften

IUPAC Name |

N-(4-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-8-6-7-13-11(14-8)16-12-15-9-4-2-3-5-10(9)17-12/h2-7H,1H3,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKJCCQGZBAANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]acetonitrile](/img/structure/B5888901.png)

![ethyl 2-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5888907.png)

![N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5888928.png)

![2-[(1H-benzimidazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5888957.png)